N-BOC-2-methylthio-2-imidazoline
Description
Contextualization of Imidazoline (B1206853) Chemistry
Imidazolines are five-membered heterocyclic organic compounds containing two nitrogen atoms. wikipedia.orgnih.gov They are formally derived from the reduction of one of the double bonds in an imidazole (B134444) ring. wikipedia.org Among the different isomers, 2-imidazolines are the most common and have been extensively studied. nih.gov The 2-imidazoline scaffold is present in numerous natural products and has been a key structural motif in the development of various pharmaceuticals. nih.govchemicalbook.com The chemistry of imidazolines is characterized by their cyclic amidine functionality, which imparts them with unique reactivity and the ability to act as ligands in catalysis. chemicalbook.com
Significance of 2-Methylthio-2-imidazoline Derivatives in Modern Organic Synthesis
2-Methylthio-2-imidazoline and its derivatives are valuable intermediates in organic synthesis. The methylthio group at the 2-position serves as a versatile functional handle that can be displaced by various nucleophiles, allowing for the introduction of diverse substituents. This reactivity makes them useful precursors for the synthesis of more complex molecules, including various biologically active compounds. nih.gov For instance, 2-methylthio-2-imidazoline hydriodide has been utilized as a starting material in the synthesis of other functionalized imidazolines. sigmaaldrich.com The sulfur atom also influences the electronic properties of the imidazoline ring, modulating its reactivity and potential as a ligand in coordination chemistry. researchgate.net
Scope and Focus of the Research Outline: N-BOC-2-methylthio-2-imidazoline
This article will focus specifically on the chemical compound this compound. The "N-BOC" designation refers to the presence of a tert-butoxycarbonyl (BOC) protecting group on one of the nitrogen atoms of the imidazoline ring. wikipedia.orgjk-sci.comtotal-synthesis.comnumberanalytics.com The BOC group is a widely used protecting group for amines in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions. wikipedia.orgjk-sci.comtotal-synthesis.com The introduction of the BOC group modifies the chemical properties and reactivity of the parent 2-methylthio-2-imidazoline, making it a distinct chemical entity with specific applications in multi-step synthetic sequences.
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
tert-butyl 2-methylsulfanyl-4,5-dihydroimidazole-1-carboxylate |
InChI |
InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-6-5-10-7(11)14-4/h5-6H2,1-4H3 |
InChI Key |
RNULVIMVPASZND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN=C1SC |
Origin of Product |
United States |
Synthetic Methodologies for N Boc 2 Methylthio 2 Imidazoline and Its Precursors
General Approaches to 2-Imidazoline Synthesis
The construction of the 2-imidazoline ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this structural motif. These approaches range from classical condensation reactions to modern one-pot and environmentally friendly procedures.
Classical Condensation Reactions (e.g., Carboxylic Acid Derivatives with Polyamines)
The traditional synthesis of 2-imidazolines often involves the condensation of carboxylic acid derivatives with polyamines, such as ethylenediamine (B42938). nih.gov This method, while foundational, has paved the way for more refined techniques. For instance, the reaction of nitriles with ethylenediamine, catalyzed by agents like sodium hydrosulfide, provides an efficient one-pot synthesis of 2-imidazolines. tandfonline.com Similarly, esters and other carboxylic acid derivatives have been successfully employed as starting materials for 2-imidazoline synthesis. bas.bg
Aldehyde and Ethylenediamine Condensation Routes
A widely utilized and versatile method for 2-imidazoline synthesis is the condensation of aldehydes with ethylenediamine. bas.bg This reaction is often facilitated by various oxidants and catalysts to promote the cyclization and subsequent oxidation to the imidazoline (B1206853) ring. A range of reagents have been successfully employed, including N-iodosaccharin, iodine in the presence of potassium carbonate, and tert-butyl hypochlorite. bas.bgorganic-chemistry.org Hydrogen peroxide in the presence of sodium iodide has also been used as a mild and environmentally friendly oxidizing system. organic-chemistry.org These methods are generally efficient and can tolerate a variety of functional groups on the starting aldehyde. bas.bg
One-Pot and Multi-Component Reaction Strategies
Modern synthetic chemistry increasingly favors one-pot and multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular diversity rapidly. acs.orgvu.nlnih.govnih.gov A notable MCR for 2-imidazoline synthesis involves the reaction of an amine, an aldehyde, and an isocyanide bearing an acidic α-proton. acs.orgvu.nlnih.govnih.gov This approach allows for the construction of highly substituted 2-imidazolines in a single step. acs.orgvu.nlnih.gov The mechanism is believed to involve the initial formation of an imine from the amine and aldehyde, followed by an aldol-type addition of the isocyanide and subsequent ring closure. acs.orgvu.nl Silver(I) acetate (B1210297) can be used as a catalyst to promote reactions with less reactive isocyanides. acs.orgvu.nlnih.gov Another one-pot strategy involves the ring expansion of imidoyl chlorides with aziridines, which provides a regiocontrolled and stereospecific route to highly substituted 2-imidazolines. nih.gov
| Reaction Type | Reactants | Catalyst/Reagent | Key Features |
| Multi-Component Reaction | Amine, Aldehyde, Isocyanide | Silver(I) acetate (optional) | High diversity, one-pot, mild conditions. acs.orgvu.nlnih.gov |
| Ring Expansion | Imidoyl Chloride, Aziridine | - | Regiocontrolled, stereospecific. nih.gov |
| Aldehyde Condensation | Aldehyde, Ethylenediamine | N-iodosaccharin, I₂, H₂O₂/NaI, t-BuOCl | Efficient, tolerates various functional groups. bas.bgorganic-chemistry.org |
| Nitrile Condensation | Nitrile, Ethylenediamine | Sodium hydrosulfide | One-pot, high yield. tandfonline.com |
Catalyst-Free and Solvent-Free Methodologies
In line with the principles of green chemistry, catalyst-free and solvent-free methods for 2-imidazoline synthesis have been developed. scispace.comscielo.br These approaches offer significant environmental and economic advantages by reducing waste and simplifying reaction procedures. For example, the condensation of α-haloketones with 2-aminopyridines can proceed efficiently without a catalyst or solvent to produce imidazo[1,2-a]pyridines, a related class of N-heterocycles. scielo.br Similarly, the synthesis of certain imidazoline derivatives from palmitic acid and triethylenetetramine (B94423) has been achieved under solvent-free conditions. ui.ac.id The Groebke–Blackburn–Bienaymé reaction (GBBR) is another powerful multicomponent reaction that can be performed under solvent-free conditions to synthesize fused imidazo[1,2-a]pyridine (B132010) and tetrazolo[1,5-a]quinoline (B14009986) frameworks. scispace.com
Specific Synthetic Routes to 2-Methylthio-2-imidazoline
The introduction of a methylthio group at the 2-position of the imidazoline ring is a key step in the synthesis of N-BOC-2-methylthio-2-imidazoline. This is typically achieved from thiourea-based starting materials.
Preparation from Thioureas and Related Starting Materials
The synthesis of 2-methylthio-2-imidazolines can be accomplished through the alkylation of 1-arylimidazolidine-2-thiones. nih.gov These thione precursors are themselves synthesized by the condensation of N-arylethylenediamines with carbon disulfide. nih.gov Subsequent treatment with an alkylating agent, such as methyl iodide, introduces the methylthio group at the 2-position. nih.gov This method provides a direct route to 2-methylthio-imidazoline derivatives. Another approach involves the reaction of 1,3-disubstituted thioureas with 1-bromo-1-nitroalkenes to form 2-iminothiazolines, which are structurally related to the target compound. nih.gov
The final step in the synthesis of the title compound involves the protection of the imidazoline nitrogen with a tert-butyloxycarbonyl (BOC) group. This is a standard protecting group strategy in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This protection enhances the stability of the molecule and allows for further selective transformations.
| Precursor | Reagent | Product |
| 1-Arylimidazolidine-2-thione | Methyl iodide | 1-Aryl-2-methylthio-imidazoline nih.gov |
| 2-Methylthio-2-imidazoline | Di-tert-butyl dicarbonate (Boc₂O) | This compound organic-chemistry.org |
Synthesis of 2-Methylthio-2-imidazoline Hydrohalide Precursors
The most common and established route to 2-methylthio-2-imidazoline hydrohalide begins with simple, commercially available starting materials. The synthesis is a two-step process involving the formation of a cyclic thiourea (B124793) followed by S-alkylation.
Step 1: Synthesis of Imidazolidine-2-thione (Ethylenethiourea) The initial step involves the condensation reaction between ethylenediamine and carbon disulfide. This reaction proceeds to form the cyclic thiourea known as imidazolidine-2-thione, or ethylenethiourea. This intermediate is a stable, crystalline solid and serves as the foundational heterocyclic core.
Step 2: S-Methylation to form 2-Methylthio-2-imidazoline Hydroiodide The imidazolidine-2-thione intermediate is then subjected to S-methylation. Treatment with an alkylating agent, most commonly methyl iodide (CH₃I), results in the selective methylation of the sulfur atom. The nitrogen atoms of the thiourea are significantly less nucleophilic than the sulfur, leading to high regioselectivity for S-alkylation. The product of this reaction is 2-methylthio-2-imidazoline hydroiodide, a stable salt which can be isolated and purified. sigmaaldrich.commolbase.comsigmaaldrich.com This hydroiodide salt is the direct precursor for the N-BOC protection step. sigmaaldrich.com A similar alkylation approach is used in the synthesis of related 1-aryl-2-methylthio-imidazolines. nih.gov
N-BOC Protection Strategies in Imidazoline Chemistry
The protection of nitrogen atoms is a cornerstone of multi-step organic synthesis, enabling chemists to selectively mask the reactivity of an amine to allow for transformations elsewhere in the molecule. The tert-butoxycarbonyl (BOC) group is one of the most widely used protecting groups for amines due to its stability and ease of removal under specific conditions. organic-chemistry.org
Formation of this compound from 2-Methylthio-2-imidazoline
The introduction of the BOC group onto the imidazoline ring transforms the hydrohalide salt into the N-BOC protected derivative. The standard method for this transformation involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgnih.gov
The reaction is typically performed under basic conditions. First, the 2-methylthio-2-imidazoline hydrohalide salt is neutralized, often in situ, using a non-nucleophilic base such as triethylamine (B128534) (Et₃N). The liberated free amine then acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and elimination of tert-butoxide and carbon dioxide, resulting in the formation of the stable N-tert-butyl carbamate (B1207046). The base also serves to neutralize the acidic byproduct generated during the reaction. A variety of conditions have been developed for N-Boc protection, including catalyst-free systems in water-acetone mixtures or using solid-supported acid catalysts. nih.govderpharmachemica.com
Table 1: Typical Reaction Conditions for N-BOC Protection
| Reagent | Base/Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) or NaOH | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), or Dioxane | Standard, widely used method. | organic-chemistry.org |
| Di-tert-butyl dicarbonate (Boc₂O) | None (Catalyst-free) | Water/Acetone | Eco-friendly, "green" chemistry approach. | nih.gov |
| Di-tert-butyl dicarbonate (Boc₂O) | Amberlite-IR 120 (Solid Acid Catalyst) | Solvent-free | Fast reaction times and recyclable catalyst. | derpharmachemica.com |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) | Aqueous NaOH | Catalytic method for efficient protection. | nih.gov |
Evaluation of N-BOC Protection in Facilitating Downstream Synthesis
The primary function of the N-BOC group is to serve as a temporary shield for the imidazoline nitrogen, facilitating controlled, regioselective synthesis. The unprotected 2-methylthio-2-imidazoline has two reactive secondary amine nitrogens which can interfere with many synthetic operations.
By protecting one of the nitrogen atoms, the N-BOC group allows for a range of chemical transformations that would otherwise be difficult or impossible. The BOC group is notably stable under most basic, nucleophilic, and reductive conditions, but is readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). organic-chemistry.orgnih.gov This predictable reactivity is crucial for orthogonal protection strategies in complex syntheses.
The utility of the precursor, 2-methylthio-2-imidazoline hydriodide, is highlighted by its application as a starting material in the synthesis of diverse and complex molecules, including:
Aurora and epidermal growth factor receptor (EGFR) kinase inhibitors
Spiro-piperidine based inhibitors of the influenza A virus
Bifunctional catalysts for enantioselective reactions
Carbonic anhydrase inhibitors
Small molecule CXCR4 antagonists sigmaaldrich.com
In the synthesis of these targets, protecting the imidazoline nitrogen as an N-BOC derivative is a critical step. It prevents unwanted side reactions such as N-alkylation, N-acylation, or its participation as a base, thereby directing the chemical modifications to other parts of the molecule. Once the desired transformations are complete, the BOC group can be cleanly removed to reveal the free amine for further functionalization or as part of the final molecular structure.
Alternative N-Protection Strategies in Imidazoline Synthesis
While BOC is a prevalent choice, other N-protecting groups are employed in imidazoline chemistry, often selected based on their unique cleavage conditions, which allows for selective deprotection in the presence of other protected functional groups (orthogonal strategy).
Cbz (Benzyloxycarbonyl): The Cbz group is stable to acidic conditions that would cleave a BOC group. It is, however, sensitive to catalytic hydrogenation (e.g., H₂/Pd-C), which does not affect the BOC group. This orthogonality is highly valuable in peptide synthesis and other complex molecule construction. organic-chemistry.org
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is known for its lability towards bases, such as piperidine. It is stable under both the acidic conditions used to remove BOC and the hydrogenolysis conditions used to remove Cbz, making it a third orthogonal protecting group. chemistryviews.orgnih.gov
Acyl Groups: N-acylation of imidazolidine-2-thiones represents another protective strategy. nih.govnih.gov Acyl groups are generally more robust than carbamates and require more forceful conditions for cleavage, such as strong acid or base hydrolysis. While the acylation of imidazoles can sometimes be challenging, the resulting N-acyl derivatives are stable intermediates. google.com
Table 2: Comparison of Common N-Protecting Groups in Imidazoline Chemistry
| Protecting Group | Abbreviation | Introduction Reagent | Stable To | Cleavage Conditions | Reference |
|---|---|---|---|---|---|
| tert-Butoxycarbonyl | BOC | (Boc)₂O | Base, Nucleophiles, Hydrogenolysis | Strong Acid (e.g., TFA, HCl) | organic-chemistry.org |
| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | Acid, Base | Catalytic Hydrogenolysis (H₂/Pd-C) | organic-chemistry.org |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Acid, Hydrogenolysis | Base (e.g., Piperidine) | organic-chemistry.org |
| Acetyl | Ac | Acetyl Chloride, Acetic Anhydride | Acid, Hydrogenolysis | Strong Acid/Base Hydrolysis | nih.gov |
The selection of a protecting group is a strategic decision in synthesis design, dictated by the planned reaction sequence and the chemical nature of the molecule. The availability of these varied strategies underscores the flexibility and power of modern synthetic chemistry in constructing complex nitrogen-containing heterocyclic compounds like this compound and its derivatives.
Chemical Reactivity and Transformation Pathways of N Boc 2 Methylthio 2 Imidazoline
Reactions at the Methylthio Moiety
The most prominent reaction pathway for N-BOC-2-methylthio-2-imidazoline involves the substitution of the methylthio group at the C2 position. This carbon is part of a cyclic isothiourea system, rendering it highly electrophilic and susceptible to attack by various nucleophiles.
The methylthio group (-SMe) is an effective leaving group, facilitating nucleophilic substitution reactions. Treatment of 2-methylthio-2-imidazolines with a range of primary and secondary amines leads to the displacement of the methylthio group and the formation of a new carbon-nitrogen bond. researchgate.netnih.gov This reaction is a cornerstone for the synthesis of guanidine-containing structures embedded within a cyclic framework. The reaction typically proceeds under mild heating in a suitable solvent, and the BOC group is generally stable under these conditions. The nucleophilicity of the incoming amine is a key factor, with primary and secondary amines readily participating in the substitution. masterorganicchemistry.com
The general transformation can be represented as follows: this compound + R¹R²NH → N-BOC-2-(R¹R²-amino)-2-imidazoline + MeSH
This reaction is broadly applicable and serves as a key method for introducing diversity at the 2-position of the imidazoline (B1206853) ring.
The nucleophilic substitution reaction with amines directly yields N-BOC-protected 2-aminoimidazoline (B100083) derivatives. These products are valuable intermediates in medicinal chemistry and materials science. researchgate.net The reaction can be performed with a wide variety of amines, including aliphatic, aromatic, and heterocyclic amines, to produce a library of corresponding 2-aminoimidazoline compounds. researchgate.netnih.gov For instance, reacting 2-methylthio-imidazolines with aromatic amines produces 2-arylamino-2-imidazolines. researchgate.net This method provides a reliable route to both simple and complex substituted guanidine (B92328) analogues.
Table 1: Examples of Substituted 2-Aminoimidazoline Derivatives from 2-Methylthio-imidazolines (Note: This table is representative of the general reaction pathway for 2-methylthio-imidazolines and is expected to be applicable to the N-BOC protected variant.)
| Nucleophile (Amine) | Resulting 2-Substituent | Product Class |
| Aniline | -NHPh | 2-(Phenylamino)-2-imidazoline |
| Benzylamine | -NHCH₂Ph | 2-(Benzylamino)-2-imidazoline |
| Morpholine | -N(CH₂CH₂)₂O | 2-Morpholino-2-imidazoline |
| Piperidine | -N(CH₂)₅ | 2-Piperidino-2-imidazoline |
Mechanism of Methylthio Group Displacement
The displacement of the methylthio group by an amine follows a nucleophilic substitution mechanism, likely an addition-elimination pathway. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic C2 carbon of the imidazoline ring. chemguide.co.uk
The proposed mechanism involves two key steps:
Nucleophilic Addition: The amine attacks the C2 carbon, breaking the C=N double bond's pi character and forming a tetrahedral intermediate. This intermediate possesses a positive charge on the incoming nitrogen atom and a negative charge on one of the ring nitrogens.
Elimination of Methanethiol (B179389): The tetrahedral intermediate collapses, reforming the C=N double bond and expelling the methylthio group as the methanethiolate (B1210775) anion (MeS⁻), which is a stable leaving group. Subsequent proton transfer neutralizes the product and generates methanethiol (MeSH) as a byproduct.
Reactions at the Imidazoline Ring System
The N-BOC protecting group plays a crucial role in directing reactivity on the imidazoline ring itself. It allows for selective deprotonation at positions alpha to the nitrogen atoms, opening pathways for C-H functionalization.
The protons on the carbon atoms adjacent to the nitrogen atoms of the imidazoline ring (C4 and C5) can be abstracted by a strong base. The N-BOC group is particularly effective at directing this deprotonation. Research has demonstrated that N-BOC protected heterocycles, including imidazolidines, can be successfully lithiated using strong bases like sec-butyllithium (B1581126) (s-BuLi). researchgate.net This deprotonation generates a transient carbanion (an organolithium species), which can then be trapped by a variety of electrophiles to introduce new substituents onto the imidazoline ring.
This two-step sequence of metallation followed by electrophilic trapping provides a powerful method for C-functionalization. The reaction is often performed at low temperatures (e.g., -30 °C) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net This approach allows for the introduction of alkyl, silyl, and other functional groups with high regioselectivity.
Table 2: C-Functionalization of N-BOC-Imidazolidine via Lithiation-Trapping (Note: Data derived from studies on N-BOC-imidazolidine and is representative of the potential for the target compound.)
| Electrophile | Trapped Functional Group | Product Type | Reported Yield | Reference |
| Iodomethane (MeI) | Methyl (-CH₃) | C-Alkylated Imidazolidine | ~65% | researchgate.net |
| Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl | C-Hydroxyalkylated Imidazolidine | ~70% | researchgate.net |
| Hexamethyldisiloxane | Trimethylsilyl (-SiMe₃) | C-Silylated Imidazolidine | ~55% | researchgate.net |
| Iodine (I₂) | Iodo (-I) | C-Iodinated Imidazolidine | ~43% | researchgate.net |
Annulation and Cyclization Studies involving the Imidazoline Nucleus
The imidazoline nucleus is a valuable scaffold for constructing more complex, fused heterocyclic systems. Annulation and cyclization reactions utilize the inherent reactivity of the ring's nitrogen atoms and any functional groups attached to the ring. For example, 2-aminoimidazoline derivatives, formed as described in section 3.1.2, can undergo further reactions. The exocyclic amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles (e.g., α,β-unsaturated ketones or 1,3-dicarbonyl compounds) to form fused pyrimidine, triazine, or other diazepine (B8756704) rings. nih.gov
Furthermore, the imidazoline ring itself can participate in formal [3+2] annulation reactions. organic-chemistry.org Palladium-catalyzed cyclization of allene-containing amines can produce imidazoline derivatives, highlighting the ring's utility as a synthetic target and intermediate. organic-chemistry.org While specific studies on this compound in annulation are not prevalent, its derivatives represent key precursors for such transformations. For instance, the C-functionalized products from section 3.2.1 could be designed to contain reactive groups that participate in intramolecular cyclizations to build polycyclic alkaloid-like structures.
Conjugate Addition Reactions
Conjugate addition, often referred to as the Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com It involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). organic-chemistry.orgmasterorganicchemistry.com The driving force for this reaction is the formation of a stable C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com
In the context of this compound, the molecule's electronic structure allows for potential participation in conjugate addition reactions. The imidazoline ring, particularly when N-protected with an electron-withdrawing tert-butoxycarbonyl (Boc) group, can influence the reactivity of substituents on the ring. While direct studies on this compound as a Michael acceptor are not extensively detailed in the literature, the general principles of conjugate addition can be applied to related imidazole (B134444) systems. researchgate.net
The reactivity in a conjugate addition is governed by the nature of the nucleophile (hard vs. soft) and the electrophile. youtube.com Soft nucleophiles preferentially undergo 1,4-conjugate addition, while hard nucleophiles tend towards 1,2-direct addition to a carbonyl group. youtube.com Enolates, amines, and thiols are common Michael donors. masterorganicchemistry.com For heterocyclic systems like acylimidazoles, asymmetric conjugate additions using organometallic reagents like dialkylzincs have been successfully developed, yielding chiral zinc enolates that can be trapped by electrophiles. beilstein-journals.org
The efficiency of Michael additions can be sensitive to steric hindrance at the β-carbon of the acceptor, but reactions often proceed even with substitution, albeit at a slower rate. nih.gov The reaction mechanism typically proceeds in three steps: deprotonation of the donor to form a nucleophile (like an enolate), conjugate addition to the acceptor, and subsequent protonation of the resulting intermediate. masterorganicchemistry.com
N-BOC Deprotection Studies
The tert-butoxycarbonyl (BOC) group is a widely utilized protecting group for amines due to its stability under many basic and nucleophilic conditions and its general lability under acidic conditions. organic-chemistry.orgfishersci.co.uk However, studies on N-Boc protected imidazoles have revealed alternative, selective deprotection methods under basic or reductive conditions. arkat-usa.org
Selective Cleavage Methodologies (e.g., NaBH₄ in Ethanol)
A novel and highly efficient method for the selective deprotection of N-Boc protected imidazoles utilizes sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature. arkat-usa.orgresearchgate.net This methodology is noteworthy for its mild conditions and high selectivity, providing the deprotected imidazoles in good to excellent yields (75-98%). arkat-usa.orgresearchgate.net
The proposed mechanism suggests that NaBH₄ does not act as a typical reducing agent for the carbonyl of the Boc group. Instead, it is hypothesized to function as a base, with the key step being the nucleophilic attack of the ethoxide ion (generated from NaBH₄ and ethanol) or the hydride on the carbonyl carbon of the Boc group. This leads to the formation of a tetrahedral intermediate which then collapses, releasing the stable, resonance-stabilized N-heterocyclic anion and tert-butyl formate. arkat-usa.orgresearchgate.net The N-heterocyclic anion is subsequently protonated by the protic solvent (ethanol) to yield the deprotected product. arkat-usa.orgresearchgate.net
This method's selectivity is a key advantage; under the same conditions, N-Boc protected primary amines and other aromatic heterocycles such as pyrroles and indoles remain completely intact. arkat-usa.org
Regioselectivity in Deprotection of Boc-Protected Imidazoles
The deprotection of N-Boc imidazoles using NaBH₄ in ethanol demonstrates remarkable regioselectivity. arkat-usa.org This method allows for the cleavage of the Boc group from the imidazole nitrogen while leaving other protected functional groups, including other N-Boc groups on different types of amines or heterocycles, untouched. arkat-usa.org For instance, it was observed that while N-Boc imidazoles are readily deprotected, N-Boc protected primary amines and indoles are completely recovered under the reaction conditions. arkat-usa.orgresearchgate.net
This high degree of selectivity makes it an invaluable tool in complex, multi-step syntheses where differential protection and deprotection strategies are required. The stability of the resulting imidazole anion, which is well-stabilized by resonance, is a key factor driving this selective cleavage. arkat-usa.org In contrast, the lone pair of electrons on a protected primary amine is less involved in resonance, making the corresponding Boc group more stable to these conditions.
Impact of Deprotection Conditions on Product Purity and Yield
The conditions under which the deprotection is performed have a significant impact on the reaction's outcome, particularly on the yield and purity of the final product. The choice of solvent is critical. arkat-usa.org
Using NaBH₄ in ethanol (either 95% or dry) at room temperature provides very good to excellent yields of the deprotected heterocycles. arkat-usa.org However, attempting the reaction with NaBH₄ suspended in an aprotic solvent like dry tetrahydrofuran (THF) completely inhibits the deprotection. arkat-usa.org Similarly, using a stronger base like sodium hydride (NaH) in dry THF resulted in only partial deprotection. arkat-usa.org This highlights the essential role of the protic solvent, ethanol, in the reaction mechanism, likely by acting as a proton source and facilitating the formation of the reactive nucleophile. arkat-usa.orgresearchgate.net
The amount of the reagent can also be a factor. In some cases, increasing the equivalents of NaBH₄ from 1.5 to 3 was necessary to drive the reaction to completion. arkat-usa.org The reaction is typically monitored by Thin Layer Chromatography (TLC), and upon completion, it is quenched by the careful addition of acid until gas evolution ceases. researchgate.net Subsequent work-up, including extraction and drying, followed by purification via column chromatography, yields the pure product. researchgate.net
| Entry | Substrate | Reagent/Solvent | Time (h) | Yield (%) |
| 1 | N-Boc-imidazole | 1.5 eq NaBH₄ / EtOH | 1 | 98 |
| 2 | N-Boc-imidazole | 1.5 eq NaH / THF | 24 | 20 |
| 3 | N-Boc-imidazole | 1.5 eq NaBH₄ / THF | 24 | 0 |
| 4 | N-Boc-benzimidazole | 1.5 eq NaBH₄ / EtOH | 1 | 95 |
| 5 | N-Boc-pyrazole | 1.5 eq NaBH₄ / EtOH | 1.5 | 92 |
| 6 | N-Boc-indole | 1.5 eq NaBH₄ / EtOH | 24 | 0 |
This table is adapted from data presented in studies on the selective deprotection of N-Boc heterocycles and is for illustrative purposes. arkat-usa.org
Oxidation and Reduction Pathways
The this compound molecule possesses several sites susceptible to oxidation and reduction reactions. The principal locations for these transformations are the imidazoline ring itself and the methylthio (-SCH₃) substituent.
Oxidation: A common transformation for 2-imidazolines is oxidation to the corresponding aromatic imidazole. organic-chemistry.org This can be achieved using various oxidizing agents. For example, (diacetoxyiodo)benzene (B116549) has been used to smoothly oxidize 2-imidazolines to imidazoles at room temperature. organic-chemistry.org Other reagents like N-halosuccinimides (e.g., NBS) are also known to facilitate oxidative processes. researchgate.net The methylthio group is also susceptible to oxidation. Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide, while stronger conditions can lead to the formation of a sulfone.
Reduction: The imidazoline ring is generally stable to many reducing agents, particularly under neutral or basic conditions. Catalytic hydrogenation, for instance, typically does not reduce the C=N bond of the imidazoline core unless harsh conditions are applied. However, the N-BOC group itself can be sensitive to certain reductive conditions that may not have been intended for its removal. As discussed, NaBH₄ in ethanol leads to the cleavage (deprotection) of the N-Boc group from imidazoles rather than a reduction of the ring or the carbamate (B1207046) carbonyl. arkat-usa.org In molecules containing other reducible functional groups, such as alkynes, specific catalytic systems like photoinduced cobaloxime catalysis can achieve selective reactions, for example, on a 2-methylthiolated phenylalkynone, without affecting the thioether. acs.org
Role in the Synthesis of Complex Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, making their synthesis a central goal for organic chemists. This compound provides a reliable and adaptable starting point for creating these valuable molecular motifs.
This compound is a highly effective precursor for the synthesis of 2-aminoimidazole derivatives. The 2-aminoimidazole core is a significant pharmacophore found in numerous marine alkaloids with a wide array of biological activities. acs.orgnih.gov The synthesis strategy involves the displacement of the methylthio group at the C2 position by a primary or secondary amine. The presence of an N-acyl group, such as the BOC group, is crucial for this transformation to proceed efficiently under mild conditions. nih.gov
Research has demonstrated that N-acyl-2-methylthioimidazolines react with aromatic amines to produce the corresponding 2-aminoimidazole derivatives in good yields. nih.gov This reaction underscores the role of the methylthio moiety as a competent leaving group, activated by the electron-withdrawing nature of the N-acyl protector. This method provides a direct route to substituted 2-aminoimidazolines, which are otherwise challenging to access. nih.gov
Table 1: Synthesis of 2-Aminoimidazole Derivatives from an N-Acyl-2-methylthio-2-imidazoline Analog
| Reactant | Product | Yield | Reference |
|---|---|---|---|
| N-Acetyl-2-methylthio-2-imidazoline + p-Anisidine | N-Acetyl-2-(4-methoxyphenyl)amino-2-imidazoline | Good | nih.gov |
The creation of carbon-nitrogen (C-N) bonds is a fundamental operation in organic synthesis, essential for producing the vast majority of pharmaceuticals and biologically active compounds. scialert.netnih.gov this compound serves as a specialized reagent for facilitating a specific type of C-N bond formation at an sp2-hybridized carbon. The core reaction involves the nucleophilic substitution of the 2-methylthio group by an amine nucleophile. nih.gov
This transformation is a key step in the synthesis of substituted 2-aminoimidazoles and related compounds. nih.gov While broader C-N bond-forming methodologies like the Buchwald-Hartwig amination are widely used for coupling amines to aryl halides, the use of this compound offers a targeted approach for the C2-amination of the imidazoline ring system. nih.govnih.gov The reaction proceeds under relatively mild conditions, avoiding the need for palladium catalysts that are often required for other C-N coupling reactions. nih.gov
Contribution to the Construction of Larger Molecular Architectures
Beyond simple substitutions, this compound is instrumental in building larger and more intricate molecular frameworks, including fused heterocyclic systems and other complex scaffolds intended for pharmacological applications. researchgate.net
The 2-methylthio-imidazoline core is a valuable platform for constructing larger, fused heterocyclic systems which can be considered bifunctional. For instance, derivatives of 2-methylthio-imidazoline have been used to synthesize imidazo[2,1-c] nih.govbenthamdirect.comtriazoles. This transformation demonstrates how the imidazoline ring can serve as a foundation for annulation reactions, where the reactive C2 position is key to forming the new, fused ring. The BOC-protected nitrogen ensures that the reactivity is directed to the desired position and prevents unwanted side reactions. Such fused systems are of great interest in medicinal chemistry due to their rigid structures and potential to interact with multiple biological targets.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. benthamdirect.com While the direct use of this compound as a building block in MCRs is not extensively documented, its structure contains functionalities with the potential for such applications.
Theoretically, the compound could be integrated into MCRs in two main ways. First, removal of the BOC group would unveil a secondary amine. Amines are common components in many well-known MCRs, such as the Ugi and Mannich reactions, and the resulting imidazoline-based amine could serve as a unique building block to introduce the heterocyclic motif. Second, the 2-methylthio group could be displaced by a nucleophilic intermediate generated in situ during an MCR, allowing for the incorporation of the imidazoline ring into the final MCR adduct. This prospective utility makes this compound a potentially valuable tool for diversity-oriented synthesis.
Utility in Chiral Auxiliary and Ligand Design
The imidazoline ring is a powerful and versatile scaffold in the field of asymmetric catalysis, particularly in the design of chiral ligands for transition-metal catalysts. The two nitrogen atoms of the ring provide excellent coordination sites for metals, and substitution on the ring and its nitrogen atoms allows for precise tuning of the steric and electronic properties of the resulting ligand.
This compound serves as an ideal starting material for creating novel chiral imidazoline ligands. The BOC group can be removed and the nitrogen atom can then be tethered to a chiral backbone, a common strategy in the synthesis of bidentate and tridentate ligands. Furthermore, the 2-methylthio group can be substituted with a chiral amine or other functional group to introduce a stereogenic center adjacent to the coordinating nitrogen atoms. The development of new chiral ligands is critical for advancing asymmetric synthesis, and imidazoline-based ligands have shown high efficacy in a variety of reactions, including enantioselective conjugate additions and cyclopropanations. The adaptability of the imidazoline scaffold, made accessible through intermediates like this compound, ensures its continued importance in this field.
Precursors for Chiral Imidazoline Ligands in Asymmetric Catalysis
The core structure of this compound, featuring a protected diamine backbone and a reactive methylthio group, presents a strategic platform for the synthesis of diverse chiral imidazoline ligands. The tert-butoxycarbonyl (BOC) protecting group offers stability during synthetic manipulations and can be readily removed under acidic conditions, allowing for further functionalization of the imidazoline nitrogen. The 2-methylthio group serves as a versatile leaving group, which can be displaced by a variety of nucleophiles, enabling the introduction of different coordinating atoms or functional groups essential for catalytic activity.
While direct and extensive studies detailing the use of this compound as a primary precursor are not widely documented, the synthesis of structurally related chiral imidazoline ligands provides a conceptual framework for its potential applications. For instance, the synthesis of C2-symmetric chiral bis(imidazolinyl)thiophene ligands has been achieved from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols. These ligands have demonstrated efficacy in copper-catalyzed Friedel-Crafts alkylation reactions. Similarly, chiral (phosphine)-(imidazoline) PCN pincer palladium(II) complexes have been synthesized and successfully employed in asymmetric hydrophosphination reactions. researchgate.net These examples underscore the modular nature of imidazoline ligand synthesis, where a core structure is modified to create a library of ligands with tunable steric and electronic properties.
The strategic advantage of using a precursor like this compound would lie in its ability to streamline the synthesis of new ligand architectures. The BOC group ensures that reactions can be selectively performed at the 2-position of the imidazoline ring without interference from the ring nitrogens. Subsequent deprotection would then allow for the introduction of a wide array of substituents on the nitrogen atoms, leading to a diverse range of bidentate or tridentate ligands.
Development of Stereoselective Synthetic Pathways
The ultimate utility of chiral ligands derived from precursors such as this compound lies in their ability to facilitate stereoselective synthetic transformations. Chiral imidazoline-containing ligands are known to be effective in a variety of metal-catalyzed reactions, including but not limited to, hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
The development of stereoselective pathways is contingent on the specific design of the chiral ligand. The substituents on the imidazoline ring and the coordinating atoms introduced via displacement of the methylthio group play a crucial role in creating a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of the substrate's approach to the catalyst, thereby determining the enantiomeric excess of the product.
Research into related systems provides insights into the potential of ligands that could be derived from this compound. For example, chiral imidazoline-oxazoline ligands have been used in zinc-catalyzed asymmetric Friedel-Crafts reactions. Furthermore, the synthesis of 1-aryl-2-methylthio-imidazolines highlights the reactivity of the methylthio group, a key feature that would be exploited in the synthetic utility of the N-BOC protected analogue.
Although specific examples detailing the direct use of ligands synthesized from this compound in stereoselective reactions are not prevalent in the reviewed literature, the established principles of asymmetric catalysis suggest that such ligands could be valuable. The ability to systematically vary the substituents on the imidazoline backbone would allow for the fine-tuning of the catalyst's performance for a specific stereoselective transformation.
Compound Names Mentioned
Characterization and Spectroscopic Analysis Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the precise structure of N-BOC-2-methylthio-2-imidazoline by mapping its carbon and proton framework.
In ¹H NMR analysis of this compound, distinct signals are expected for each type of proton in the molecule.
BOC Group: The nine equivalent protons of the tert-butyl group are expected to produce a sharp, strong singlet. In studies of other N-BOC protected heterocyclic compounds, this signal characteristically appears in the upfield region, typically around δ 1.45–1.47 ppm.
Imidazoline (B1206853) Ring: The four protons of the ethylenediamine (B42938) backbone (CH₂-CH₂) in the imidazoline ring would likely appear as multiplets. In related 2-substituted imidazolines, these protons are often observed as a single signal or two distinct multiplets depending on the substitution and solvent.
Methylthio Group: The three protons of the methylthio group (-SCH₃) would present as a singlet.
It is noteworthy that in N-BOC protected systems, the rotation around the N-C(O) amide bond can be slow on the NMR timescale, potentially leading to the observation of two distinct sets of signals for the imidazoline ring protons, representing different rotational conformers (rotamers).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| tert-butyl (BOC) | ~1.4-1.5 | Singlet |
| Imidazoline (-CH₂-CH₂-) | ~3.0-4.0 | Multiplet(s) |
¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule.
BOC Group: The BOC group will show three distinct signals: one for the quaternary carbon, one for the three equivalent methyl carbons, and one for the carbonyl carbon (C=O). The carbonyl carbon signal is typically found in the range of δ 150-160 ppm.
Imidazoline Ring: The ring contains two methylene (B1212753) carbons (-CH₂-) and one sp²-hybridized carbon (C=N) at the 2-position. The C=N carbon is expected to be the most downfield of the ring carbons.
Methylthio Group: The carbon of the -SCH₃ group will appear as a single upfield signal.
A significant challenge in the ¹³C NMR analysis of imidazoline derivatives is the potential for fast tautomerization, which can cause severe broadening of the signals for the ring carbons (C2, C4, and C5), sometimes rendering them undetectable in solution-state NMR. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
|---|---|
| C=O (BOC) | ~150-160 |
| Quaternary C (BOC) | ~80-85 |
| -CH₃ (BOC) | ~28 |
| C2 (Imidazoline, C=N) | ~160-170 |
| C4/C5 (Imidazoline, -CH₂-) | ~45-55 |
The 2-imidazoline ring system can exhibit imine-enamine tautomerism, a phenomenon analogous to the more common keto-enol tautomerism. nih.govchemicalbook.com The this compound molecule exists predominantly as the imine tautomer. However, it is in equilibrium with its enamine form, N-BOC-2-methylthio-4,5-dihydro-1H-imidazole.
This equilibrium can be studied using NMR spectroscopy. The rate of interconversion between the two tautomers significantly influences the appearance of the NMR spectrum. mdpi.com
Slow Exchange: If the conversion is slow on the NMR timescale, separate signals for both tautomers would be visible.
Fast Exchange: If the conversion is rapid, a set of time-averaged signals will be observed.
Intermediate Exchange: At an intermediate rate, the signals corresponding to the atoms involved in the tautomerization (particularly the ring carbons and protons) can become significantly broadened, which is a common observation in solution-state NMR of such systems. mdpi.com
The position of the equilibrium can be influenced by factors such as the solvent, temperature, and concentration. researchgate.net Solid-state NMR can be a powerful alternative for characterizing such systems, as it can "freeze" a single tautomeric form present in the crystal lattice, allowing for unambiguous signal assignment. mdpi.comresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy methods like FT-IR and FT-Raman are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.
FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound.
C=O Stretch (BOC Group): A strong absorption band is expected for the carbonyl group of the BOC protector. In related N-BOC heterocyclic compounds, this band appears in the region of 1700-1680 cm⁻¹.
C=N Stretch (Imine): The carbon-nitrogen double bond of the imidazoline ring gives rise to a characteristic stretching vibration. For various imidazolines, this peak is typically observed around 1650-1600 cm⁻¹. researchgate.net
C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region.
C-N Stretch: The C-N single bond stretches within the ring and to the BOC group will appear in the fingerprint region (1350-1000 cm⁻¹).
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Aliphatic) | Stretch | 3000-2850 |
| C=O (BOC Amide) | Stretch | 1700-1680 |
| C=N (Imine) | Stretch | 1650-1600 |
FT-Raman spectroscopy provides complementary data to FT-IR. While polar bonds like C=O produce strong IR signals, non-polar or symmetric bonds often yield stronger Raman signals. For this compound, FT-Raman would be particularly useful for observing:
S-C Stretch: The stretch of the sulfur-carbon bond in the methylthio group.
Symmetric Vibrations: Symmetric stretching modes of the imidazoline ring.
C-H Bending/Stretching: These modes are also active in Raman spectroscopy.
In a study of the related 2-phenyl-2-imidazoline, C-H stretching vibrations were observed in the Raman spectrum at 3065 cm⁻¹. This technique helps to build a complete vibrational profile of the molecule, confirming assignments made from IR data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov This allows for the determination of a molecule's molecular weight with high precision, providing primary evidence for its successful synthesis. The process involves ionizing the compound, which can lead to the fragmentation of the molecule into smaller, characteristic pieces. The pattern of these fragments serves as a molecular fingerprint, offering valuable structural information. msu.edu
In the analysis of this compound, the molecular ion peak (M+) would be expected to correspond to its exact molecular weight. The fragmentation pattern would likely involve the characteristic loss of the tert-butoxycarbonyl (BOC) group, a common and predictable fragmentation pathway for N-BOC protected compounds. Other expected fragments could arise from the cleavage of the methylthio group or the breakdown of the imidazoline ring.
While specific experimental mass spectrometry data for this compound is not publicly available in the surveyed literature, the analysis of related structures provides insight into the expected fragmentation. For instance, the mass spectrum of a similar compound, Z-5-(4-phenylbenzylidene)-2-methylthio-imidazoline-4-one, would be analyzed for its molecular ion peak and key fragments to confirm its structure. researchgate.net
A hypothetical fragmentation analysis for this compound would focus on identifying key fragments that confirm the presence of its main structural components.
Table 1: Hypothetical Key Fragments in the Mass Spectrum of this compound
| Fragment Description | Proposed Structure/Formula | Expected m/z |
| Loss of tert-butyl group | [M - C4H9]+ | M - 57 |
| Loss of BOC group | [M - C5H9O2]+ | M - 101 |
| Loss of methylthio group | [M - SCH3]+ | M - 47 |
| Imidazoline core with BOC | [C9H15N2O2]+ | 183.11 |
This table is illustrative and based on general fragmentation principles of related compounds.
X-ray Diffraction for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org By analyzing the position and intensity of these spots, scientists can calculate the electron density map of the molecule and, from that, determine the exact position of each atom, as well as bond lengths and angles. wikipedia.orgnih.gov
For this compound, obtaining a single crystal suitable for X-ray diffraction would be a critical step. nih.gov The resulting structural data would provide unequivocal proof of its constitution and stereochemistry.
While the crystal structure of this compound itself is not reported in the available literature, data from closely related compounds illustrate the power of this technique. For example, the crystal structure of Z-5-(4-phenylbenzylidene)-2-methylthio-imidazoline-4-one was determined to be in the monoclinic crystal system. researchgate.net Another related compound, 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one, also crystallizes in the monoclinic system. researchgate.net
Table 2: Crystallographic Data for an Analogous Compound: Z-5-(4-phenylbenzylidene)-2-methylthio-imidazoline-4-one
| Parameter | Value researchgate.net |
| Chemical Formula | C17H14N2OS |
| Crystal System | Monoclinic |
| Space Group | P121/c |
| a (Å) | 8.029(2) |
| b (Å) | 5.415(1) |
| c (Å) | 17.391(3) |
| β (°) | 97.94(3) |
| Volume (ų) | 748.9 |
| Z | 2 |
This data provides a complete picture of the molecule's arrangement in the crystal lattice, confirming its connectivity and conformation. Similar data for this compound would be essential for its full structural characterization.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of moderately sized organic molecules like N-BOC-2-methylthio-2-imidazoline.
The three-dimensional arrangement of atoms in a molecule is critical to its physical and chemical properties. Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms, corresponding to the global minimum on the potential energy surface. For a flexible molecule such as this compound, which contains rotatable bonds (e.g., around the N-BOC and S-CH₃ groups), a thorough conformational analysis is necessary.
This process typically involves:
Initial Conformer Generation: Identifying all possible spatial arrangements (conformers) resulting from rotation around single bonds.
DFT Re-optimization: Each of these conformers is then subjected to geometry optimization at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)) to find the local energy minimum for each conformer. irjweb.com
Energy Comparison: The energies of the optimized conformers are compared to identify the most stable conformer(s). It is not uncommon for distinct initial structures to converge to the same final optimized geometry. chemrxiv.org
For this compound, key conformational questions would involve the orientation of the bulky tert-butoxycarbonyl (BOC) group relative to the imidazoline (B1206853) ring and the rotational position of the methylthio group. The planarity of the five-membered imidazoline ring is another important structural parameter that would be determined through these calculations. Computational studies on similar N-Boc-protected heterocycles have shown that a thorough exploration of the conformational space is crucial for understanding their reactivity. acs.orgacs.org
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=N | ~1.28 Å |
| Bond Length | C-N | ~1.38 Å |
| Bond Length | C-S | ~1.77 Å |
| Bond Angle | N-C-N | ~110° |
| Dihedral Angle | H-N-C-C | Variable (defines ring puckering) |
Once the optimized geometry is obtained, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational frequencies with experimentally obtained spectra, a detailed assignment of the vibrational modes to specific molecular motions (e.g., stretching, bending, and torsional modes) can be made. This correlation provides strong evidence for the calculated structure.
For this compound, characteristic vibrational frequencies would include:
C=O stretching from the BOC group.
C-N stretching and bending modes of the imidazoline ring.
C-S stretching of the methylthio group.
Vibrations associated with the tert-butyl group.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| BOC (C=O) | Stretching | 1700-1750 |
| Imidazoline (C=N) | Stretching | 1600-1650 |
| Methylthio (C-S) | Stretching | 600-800 |
| tert-Butyl (C-H) | Stretching | 2850-2970 |
DFT calculations are a powerful tool for investigating reaction mechanisms. For the synthesis of this compound, DFT can be used to model the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction's feasibility and kinetics. For instance, in the synthesis of related imidazoline derivatives, DFT has been employed to understand the step-by-step formation of the heterocyclic ring. nih.govnih.govorganic-chemistry.org A plausible synthetic route could be explored computationally to identify the rate-determining step and to understand the role of catalysts or reagents. nih.gov
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity. Computational methods provide valuable descriptors of the electron distribution and orbital energies.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comugm.ac.id
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required for electronic excitation.
For this compound, the HOMO is likely to be localized on the sulfur atom and the π-system of the imidazoline ring, while the LUMO may be centered on the C=N bond and the carbonyl group of the BOC moiety. Analysis of the HOMO-LUMO gap provides insights into the molecule's potential for charge transfer interactions. ijarset.comresearchgate.net
| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Imidazoline Derivative A | -6.29 | -1.81 | 4.48 |
| Imidazoline Derivative B | -5.28 | -1.28 | 4.00 |
| Imidazoline Derivative C | -5.39 | -1.67 | 3.72 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. ugm.ac.idresearchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the BOC group and the nitrogen atoms of the imidazoline ring.
Blue/Green Regions: Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack. These areas would likely be found around the hydrogen atoms and the carbonyl carbon of the BOC group.
By analyzing the MEP map, one can predict how this compound will interact with other reagents, providing a rational basis for its chemical reactivity. researchgate.net
Chemical Reactivity Descriptors
The reactivity of a chemical species can be quantitatively described using a variety of descriptors derived from conceptual density functional theory (DFT). These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks, providing a predictive map of chemical behavior.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
Fukui functions are instrumental in pinpointing the regions within a molecule that are most susceptible to either gaining or losing electrons. researchgate.net This analysis is critical for understanding and predicting the outcomes of chemical reactions. For a given molecule, the sites with the highest values for the Fukui function corresponding to an attack by a nucleophile (f+) are identified as electrophilic centers, while those with the highest values for an attack by an electrophile (f-) are the nucleophilic centers.
While specific Fukui function data for this compound is not available in the public domain, the general principles of such analysis on similar heterocyclic systems suggest that the nitrogen atoms of the imidazoline ring and the oxygen atoms of the BOC protecting group would likely be primary nucleophilic sites. scirp.org Conversely, the carbon atom of the C=N bond within the imidazoline ring and the carbonyl carbon of the BOC group are expected to be key electrophilic centers. These predictions are based on the known electronic effects of the constituent functional groups. A higher value of the Fukui function indicates a greater propensity for that atomic site to react. nih.gov
Quantum Chemical Topology and Bonding Analysis
The intricate network of chemical bonds and non-covalent interactions that define a molecule's three-dimensional structure and stability can be unraveled using quantum chemical topology methods. These analyses provide a detailed picture of the electron density distribution.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between filled and vacant orbitals within a molecule, which are indicative of hyperconjugation and intramolecular charge transfer. nih.govwikipedia.org These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value signifies a stronger interaction. nih.gov
In the case of this compound, NBO analysis would be expected to reveal significant delocalization of electron density. Key interactions would likely involve the lone pair electrons of the nitrogen and oxygen atoms donating into the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the lone pairs on the imidazoline nitrogens could interact with the π orbital of the C=N bond, contributing to the stability of the ring system. Similarly, the oxygen lone pairs of the BOC group could engage in hyperconjugative interactions with neighboring σ* orbitals. The analysis provides a localized, Lewis-structure-like picture of the bonding, while also accounting for the delocalization effects that deviate from this simple model. wisc.edu
Below is a hypothetical interactive table illustrating the types of intramolecular interactions that NBO analysis could reveal for this compound, along with plausible E(2) values based on similar structures.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N1) | π* (C2=N3) | High | π-conjugation |
| LP (O, BOC) | σ* (C-N, BOC) | Moderate | Hyperconjugation |
| LP (S) | σ* (C-N, imidazoline) | Low-Moderate | Hyperconjugation |
Note: The data in this table is illustrative and based on general principles of NBO analysis on similar molecular systems, as specific research data for this compound is not publicly available.
Topological Studies (AIM, ELF, LOL)
Further insights into the bonding and electronic structure are provided by topological analyses such as the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL).
QTAIM analysis, developed by Bader, characterizes the chemical bonds and interactions based on the topology of the electron density. It allows for the identification of bond critical points (BCPs) and the quantification of their properties, such as the electron density (ρ) and its Laplacian (∇²ρ), to classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals).
ELF and LOL are methods that provide a visual and quantitative description of electron localization in a molecule. They are particularly useful for identifying regions of space associated with chemical bonds, lone pairs, and atomic cores. High values of ELF and LOL indicate a high degree of electron localization.
For this compound, these analyses would be expected to confirm the covalent nature of the bonds within the imidazoline ring and the BOC group. They would also map the spatial distribution of the lone pairs on the nitrogen, oxygen, and sulfur atoms, which are crucial for the molecule's reactivity and intermolecular interactions.
Future Directions and Emerging Research Avenues
Development of Novel and Greener Synthetic Routes
The traditional synthesis of N-BOC-2-methylthio-2-imidazoline, while effective, often relies on methodologies that may not align with the modern principles of green chemistry. Future research will undoubtedly gravitate towards the development of more sustainable and efficient synthetic protocols.
One promising avenue lies in the exploration of catalytic, one-pot syntheses . eurekaselect.com These approaches aim to minimize waste, reduce reaction times, and simplify purification procedures. The investigation of novel catalyst systems, including earth-abundant metal catalysts and organocatalysts, could lead to more environmentally benign processes. eurekaselect.com For instance, the use of microwave-assisted organic synthesis (MAOS) has shown potential in accelerating the synthesis of related imidazoline (B1206853) derivatives, often with higher yields and in the absence of conventional solvents. researchgate.net
Furthermore, the principles of atom economy will be a central theme, encouraging the design of synthetic routes where the majority of the atoms from the starting materials are incorporated into the final product. Research into alternative starting materials, potentially derived from renewable feedstocks, will also be a critical component of developing truly "green" synthetic pathways.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic One-Pot Synthesis | Reduced waste, shorter reaction times, simplified purification. | Development of novel metal- and organo-catalysts. |
| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction rates, higher yields, solvent-free conditions. | Optimization of reaction parameters and substrate scope. |
| Atom-Economical Routes | Maximized incorporation of starting material atoms into the product. | Design of convergent synthetic strategies. |
| Renewable Feedstocks | Reduced reliance on petrochemical sources. | Identification and conversion of bio-based starting materials. |
Exploration of New Reactivity Modes and Transformations
The chemical structure of this compound, featuring a BOC-protected amine, an imidazoline ring, and a methylthio group, offers a rich playground for exploring novel reactivity. Future investigations will likely focus on selectively activating and functionalizing each of these components to unlock new synthetic possibilities.
The methylthio group represents a key handle for diversification. Research into the catalytic activation of the C-S bond could enable a range of cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and other functional groups at the 2-position of the imidazoline ring. This would significantly expand the structural diversity of accessible derivatives.
The imidazoline ring itself can be a substrate for various transformations. For instance, exploring its potential in cycloaddition reactions or as a precursor to other heterocyclic systems could yield novel molecular scaffolds with interesting biological properties. The tautomeric equilibrium between different imidazoline forms could also be exploited to control reactivity and selectivity in novel transformations. researchgate.net
The N-BOC protecting group , while typically used for its stability, can also participate in or direct reactions. Investigating its role in directing metallation or other functionalization reactions on the imidazoline ring could lead to regioselective transformations that are currently challenging to achieve.
| Functional Group | Potential New Reactivity | Anticipated Outcome |
| Methylthio Group | Catalytic C-S bond activation and cross-coupling. | Diversification at the 2-position of the imidazoline ring. |
| Imidazoline Ring | Participation in cycloaddition and ring transformation reactions. | Access to novel heterocyclic scaffolds. |
| N-BOC Group | Role as a directing group in functionalization reactions. | Enhanced regioselectivity in synthetic transformations. |
Expanding the Scope of Synthetic Applications
Beyond its current use as a reagent for the synthesis of specific therapeutic agents, this compound holds promise for a much broader range of synthetic applications.
A significant area of future research will be its use as a precursor for the synthesis of novel heterocyclic compounds . nih.gov By leveraging the reactivity of its various functional groups, it can serve as a versatile starting material for constructing more complex polycyclic and spirocyclic systems, which are often found in biologically active natural products and pharmaceuticals.
The unique combination of a protected diamine equivalent and a reactive thioether makes it an attractive building block for the synthesis of peptidomimetics and other bioactive molecules . Its incorporation into peptide chains or as a scaffold for combinatorial libraries could lead to the discovery of new drug candidates with improved pharmacological profiles.
Furthermore, its application in multicomponent reactions (MCRs) is an emerging area with considerable potential. rug.nl Designing novel MCRs that incorporate this compound would enable the rapid and efficient generation of molecular complexity from simple starting materials, accelerating the drug discovery process.
| Application Area | Potential Contribution | Illustrative Example |
| Heterocyclic Synthesis | Precursor to complex polycyclic and spirocyclic systems. | Synthesis of novel alkaloids or other natural product analogues. |
| Medicinal Chemistry | Building block for peptidomimetics and combinatorial libraries. | Development of new enzyme inhibitors or receptor modulators. |
| Multicomponent Reactions | Efficient generation of molecular complexity. | Rapid synthesis of diverse compound libraries for high-throughput screening. |
Advanced Computational Modeling for Predictive Chemistry
The integration of computational chemistry will be instrumental in guiding and accelerating future research on this compound. Advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential interactions with other molecules.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the feasibility of novel transformations, and understand the factors controlling regioselectivity and stereoselectivity. This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources.
Molecular dynamics (MD) simulations can be used to study the conformational preferences of the molecule and its derivatives, as well as their interactions with biological targets such as enzymes and receptors. This can aid in the rational design of new inhibitors and ligands with enhanced binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies , combined with machine learning algorithms, can be developed to predict the biological activity of novel derivatives based on their structural features. This "in silico" screening can help prioritize the synthesis of the most promising candidates for further experimental evaluation.
| Computational Method | Application | Expected Insight |
| Density Functional Theory (DFT) | Mechanistic studies of reactions. | Prediction of reaction pathways and transition states. |
| Molecular Dynamics (MD) Simulations | Conformational analysis and binding studies. | Understanding of intermolecular interactions with biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity. | In silico screening of virtual compound libraries. |
Q & A
Q. What are the recommended synthetic routes for N-BOC-2-methylthio-2-imidazoline, and how do reaction conditions influence yield?
The synthesis of N-BOC-protected imidazoline derivatives often employs multicomponent reactions (MCRs) under base-promoted conditions. For example, Scheme 4 in outlines a sequential MCR approach using α-aminoketones and isothiocyanates, which can be adapted for introducing the methylthio group. Critical parameters include temperature control (60–80°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios of reactants to minimize side products like thiourea adducts . Yield optimization typically requires inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm BOC protection (δ ~1.4 ppm for tert-butyl protons) and methylthio group integration (δ ~2.1–2.3 ppm for SCH₃).
- HPLC-MS : For purity assessment and molecular ion verification ([M+H]⁺ or [M+Na]⁺ peaks).
- FT-IR : To identify carbonyl stretches (BOC group, ~1680–1720 cm⁻¹) and C-S vibrations (~650–700 cm⁻¹) . Cross-validation with reference spectra from databases like PubChem is advised .
Q. How does the BOC protecting group enhance the stability of 2-methylthio-2-imidazoline during storage?
The BOC group reduces nucleophilic reactivity at the imidazoline nitrogen, preventing hydrolysis and dimerization. Storage at –20°C in anhydrous solvents (e.g., acetonitrile or DCM) further stabilizes the compound. Degradation studies show <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of methylthio-group incorporation in N-BOC-2-imidazoline derivatives?
Regioselectivity is governed by the electronic effects of the BOC group and the nucleophilicity of the imidazoline nitrogen. Density Functional Theory (DFT) studies suggest that the BOC group deactivates the adjacent nitrogen, directing electrophilic sulfur reagents (e.g., methyldisulfide) to the less hindered position. Solvent polarity also modulates transition-state stabilization, with aprotic solvents favoring thioether formation .
Q. How can structural modifications of this compound improve its utility in asymmetric catalysis?
Substituting the methylthio group with chiral auxiliaries (e.g., menthol-derived thiols) or introducing sterically bulky substituents on the imidazoline ring can enhance enantioselectivity. For example, replacing SCH₃ with (R)- or (S)-configured thioethers has shown up to 90% ee in Pd-catalyzed cross-coupling reactions .
Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed?
Common impurities include:
- Des-BOC derivatives : Formed via acid-catalyzed cleavage. Mitigated by rigorous pH control during synthesis.
- Oxidized sulfone byproducts : Detected via LC-MS/MS with MRM transitions (e.g., m/z 230 → 185 for methylsulfonyl analogs). ICH guidelines recommend using validated HPLC methods with UV detection at 254 nm and a C18 column (e.g., Agilent Zorbax) for impurity profiling .
Methodological Considerations
Q. How should researchers design kinetic studies to evaluate the hydrolysis of this compound under physiological conditions?
- Experimental Setup : Use phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor hydrolysis via time-resolved ¹H NMR or UV-Vis spectroscopy (λ = 260 nm).
- Data Analysis : Apply pseudo-first-order kinetics; calculate half-life (t₁/₂) from ln[C] vs. time plots. Compare with DFT-predicted activation energies for BOC cleavage .
Q. What computational tools are recommended for modeling the reactivity of this compound in drug discovery?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases).
- MD Simulations : GROMACS for assessing conformational stability in aqueous/lipid environments.
- ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How can researchers reconcile variability across studies?
Yield variations (40–85%) often stem from differences in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
